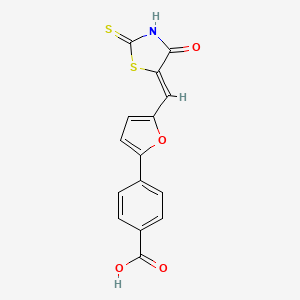![molecular formula C27H22FN3O2S B11671782 3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 3-(4-Fluoro-phényl)-2-[4-méthoxy-3-(pyridin-2-ylsulfanylméthyl)-phényl]-2,3-dihydro-1H-quinazolin-4-one » est un composé organique complexe qui appartient à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de « 3-(4-Fluoro-phényl)-2-[4-méthoxy-3-(pyridin-2-ylsulfanylméthyl)-phényl]-2,3-dihydro-1H-quinazolin-4-one » implique généralement des réactions organiques en plusieurs étapes
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes soufre ou méthoxy.
Réduction : Des réactions de réduction peuvent se produire au niveau du noyau quinazolinone ou des cycles aromatiques.
Substitution : Les réactions de substitution sont courantes, en particulier sur les cycles aromatiques, où des halogènes ou d’autres substituants peuvent être introduits.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents de nitration.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à des sulfoxydes ou des sulfones, tandis que la réduction peut donner des dérivés dihydro.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour synthétiser des molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux dans la synthèse organique.
Biologie
Sur le plan biologique, les dérivés de la quinazolinone sont souvent étudiés pour leur potentiel en tant qu’inhibiteurs enzymatiques, agents antimicrobiens et composés anticancéreux. La structure spécifique de ce composé peut offrir des interactions uniques avec les cibles biologiques.
Médecine
En médecine, des composés comme celui-ci sont explorés pour leur potentiel thérapeutique. Ils peuvent être étudiés pour leur capacité à moduler des voies biologiques spécifiques, offrant des traitements potentiels pour diverses maladies.
Industrie
Sur le plan industriel, ces composés peuvent être utilisés dans le développement de nouveaux matériaux, produits pharmaceutiques et produits agrochimiques. Leur réactivité diversifiée les rend polyvalents pour diverses applications.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action du « 3-(4-Fluoro-phényl)-2-[4-méthoxy-3-(pyridin-2-ylsulfanylméthyl)-phényl]-2,3-dihydro-1H-quinazolin-4-one » dépendrait de ses interactions spécifiques avec les cibles moléculaires. Généralement, les dérivés de la quinazolinone peuvent inhiber les enzymes ou les récepteurs, modulant les voies biologiques. Les groupes fluoro et méthoxy peuvent améliorer l’affinité de liaison et la spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Quinazolinone : Une structure plus simple présentant des activités biologiques similaires.
2-Phénylquinazolinone : Un autre dérivé présentant des applications thérapeutiques potentielles.
4-Fluoro-2-phénylquinazoline : Un composé présentant des substituants similaires mais une structure de base différente.
Unicité
L’unicité du « 3-(4-Fluoro-phényl)-2-[4-méthoxy-3-(pyridin-2-ylsulfanylméthyl)-phényl]-2,3-dihydro-1H-quinazolin-4-one » réside dans sa combinaison spécifique de substituants, qui peut offrir des activités biologiques et une réactivité distinctes par rapport à d’autres dérivés de la quinazolinone.
Propriétés
Formule moléculaire |
C27H22FN3O2S |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-24-14-9-18(16-19(24)17-34-25-8-4-5-15-29-25)26-30-23-7-3-2-6-22(23)27(32)31(26)21-12-10-20(28)11-13-21/h2-16,26,30H,17H2,1H3 |
Clé InChI |
UTKZKGGRJXHSHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)CSC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)
![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)


![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)
![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)


![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671768.png)
